1-ethyl-2-(4-nitrobenzyl)-1H-imidazole
Description
Table 1: Milestones in Nitroimidazole Drug Development
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-ethyl-2-[(4-nitrophenyl)methyl]imidazole |
InChI |
InChI=1S/C12H13N3O2/c1-2-14-8-7-13-12(14)9-10-3-5-11(6-4-10)15(16)17/h3-8H,2,9H2,1H3 |
InChI Key |
DCVUCBREZFRJLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The synthesis of 1,2,4-trisubstituted imidazoles via Cu(OTf)₂/I₂-catalyzed C–C bond cleavage, as demonstrated by, provides a foundational framework for adapting this method to 1-ethyl-2-(4-nitrobenzyl)-1H-imidazole. In the original protocol, chalcones and benzylamines undergo cyclization with concomitant elimination of a β-portion from the chalcone, forming the imidazole core. For the target compound, a chalcone derivative bearing a 4-nitrobenzyl group (e.g., 4-nitrobenzaldehyde-derived chalcone) could react with ethylamine under analogous conditions.
Optimization of Catalytic Systems
Critical parameters from include:
-
Catalyst : 10 mol% Cu(OTf)₂ and 20 mol% I₂ in toluene at 70°C.
-
Solvent : Toluene outperformed polar solvents (e.g., DMSO, EtOH) due to enhanced solubility and reduced side reactions.
-
Yield : 60% under optimized conditions, though substrate electronic effects (e.g., nitro groups) may necessitate adjustments.
A proposed adaptation involves substituting benzylamine with ethylamine and modifying the chalcone to incorporate the 4-nitrobenzyl moiety. However, the electron-withdrawing nitro group may slow the cyclization step, requiring elevated temperatures or prolonged reaction times.
Stepwise Cyclization-Dehydrogenation Approach
Diamine-Nitrile Cyclization
The patent method for 2-ethyl-4-methylimidazole synthesis employs a two-step process:
-
Cyclization : Diamine reacts with propionitrile at 80–110°C.
-
Dehydrogenation : Raney nickel catalyzes aromatization at 170–200°C.
For this compound, this approach could involve:
-
Step 1 : Reacting 4-nitrobenzylamine with acrylonitrile derivatives to form a dihydroimidazole intermediate.
-
Step 2 : Dehydrogenation with Raney nickel to yield the aromatic product.
Challenges in Nitro Group Compatibility
The nitro group’s susceptibility to reduction under catalytic hydrogenation conditions necessitates caution. However, specifies dehydrogenation rather than hydrogenation, suggesting compatibility with nitro functionalities under inert atmospheres.
Multicomponent Reaction Strategies
One-Pot Synthesis Considerations
Multicomponent reactions (MCRs) offer efficiency by combining aldehydes, amines, and nitriles. For example:
-
Aldehyde : 4-Nitrobenzaldehyde.
-
Amine : Ethylamine.
-
Nitrile : Acetonitrile or propionitrile.
A hypothetical MCR pathway could proceed via imine formation, followed by nitrile cyclization, though literature precedence for such a route specific to nitrobenzyl-imidazoles is limited.
Spectroscopic Characterization and Validation
Analytical Benchmarks
The target compound’s structural validation would employ techniques detailed in, including:
-
¹H NMR : Expected signals for ethyl (δ 1.2–1.4 ppm, triplet) and nitrobenzyl protons (δ 7.5–8.2 ppm, aromatic).
Comparative Analysis of Methodologies
Q & A
Q. What are the optimized synthetic routes for 1-ethyl-2-(4-nitrobenzyl)-1H-imidazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization. For example:
- Step 1 : React 1H-benzo[d]imidazole-2-yl methanol with propargyl bromide in DMF using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at room temperature (RT) for 2 hours .
- Step 2 : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-nitrobenzyl azide in a t-BuOH:H₂O (1:3) mixture. Sodium ascorbate reduces Cu(II) to Cu(I), enabling triazole formation .
Key Factors : - Solvent Choice : DMF enhances solubility of intermediates, while TBAB accelerates reaction rates.
- Catalyst Loading : 5 mol% CuSO₄·5H₂O and 10 mol% Na-ascorbate are optimal for CuAAC .
- Purification : Column chromatography (SiO₂, 20% EtOAc/hexane) ensures high purity (>95%) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- LC-MS : Molecular ion peak at m/z 338.79 [M+H]⁺ aligns with the theoretical mass .
- TLC Monitoring : Ethyl acetate/hexane (3:7) systems track reaction progress, with Rf ≈ 0.5 for intermediates .
Intermediate Research Questions
Q. How can researchers interpret conflicting biological activity data (e.g., cytotoxicity vs. efficacy) for derivatives of this compound?
Methodological Answer: Contradictions often arise from substituent effects. For example:
-
Cytotoxicity Data (Table from ) :
Compound IC₅₀ (µM) 3a 31.25 3f >100 -
SAR Analysis : Correlate substituent lipophilicity (logP) with activity. Nitro groups increase electron-withdrawing effects, altering membrane permeability .
-
Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Q. What computational tools are recommended for predicting binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Use EGFR (PDB ID: 1M17) as a target. The nitrobenzyl group forms π-π stacking with Phe723, while the imidazole ring hydrogen-bonds with Thr766 .
- ADMET Prediction (SwissADME) : Predict logP ≈ 2.1 and moderate blood-brain barrier permeability, suggesting CNS activity potential .
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to refine models .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for imidazole derivatives?
Methodological Answer:
- Pharmacokinetic Profiling :
- Microsomal Stability : Test hepatic metabolism using rat liver microsomes. Imidazoles often show rapid clearance due to CYP3A4 oxidation .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis; >90% PPB reduces free drug availability, explaining poor in vivo efficacy despite high in vitro potency .
- Formulation Adjustments : Encapsulate derivatives in PEGylated liposomes to enhance bioavailability .
Q. What strategies enable the development of selective kinase inhibitors using this scaffold?
Methodological Answer:
- Structural Modifications :
- Kinase Profiling (KinomeScan) : Screen against a panel of 468 kinases. A 10 nM IC₅₀ for EGFR vs. >1 µM for VEGFR2 indicates selectivity .
- CoMSIA Modeling : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to map steric/electrostatic fields, guiding substituent placement .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SHELX) : Refine data with SHELXL to determine bond lengths. For example, N1–C2 bond lengths <1.34 Å confirm the 1H-imidazole tautomer .
- DFT Calculations (Gaussian 16) : Compare tautomer energies. The 1H-form is typically 2.3 kcal/mol more stable than the 3H-form .
- Validation : Overlay experimental (X-ray) and computational structures using Mercury software (RMSD <0.2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
